molecular formula C13H10N2S B6145475 5-(benzylsulfanyl)pyridine-2-carbonitrile CAS No. 1260662-91-6

5-(benzylsulfanyl)pyridine-2-carbonitrile

Cat. No.: B6145475
CAS No.: 1260662-91-6
M. Wt: 226.3
InChI Key:
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Description

5-(benzylsulfanyl)pyridine-2-carbonitrile: is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 5-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylsulfanyl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of a suitable pyridine derivative with a benzylsulfanyl reagent. One common method involves the reaction of 2-chloropyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(benzylsulfanyl)pyridine-2-carbonitrile can undergo oxidation reactions, where the benzylsulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonitrile group, forming the corresponding amine. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the benzylsulfanyl group can be replaced by other functional groups. Reagents like halogens or nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(benzylsulfanyl)pyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.

Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)pyridine-2-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

  • 5-(methylsulfanyl)pyridine-2-carbonitrile
  • 5-(ethylsulfanyl)pyridine-2-carbonitrile
  • 5-(phenylsulfanyl)pyridine-2-carbonitrile

Comparison: Compared to its analogs, 5-(benzylsulfanyl)pyridine-2-carbonitrile is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group provides additional steric bulk and electronic effects, which can enhance the compound’s interactions with molecular targets. This makes it a valuable scaffold for the development of new chemical and biological entities.

Properties

CAS No.

1260662-91-6

Molecular Formula

C13H10N2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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